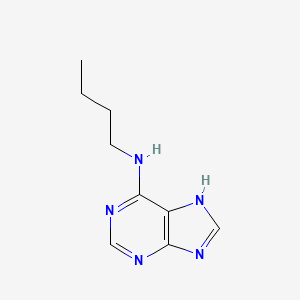

9H-Purin-6-amine, N-butyl-

説明

Significance of N-butyl-9H-Purin-6-amine as a Synthetic Purine (B94841) Derivative

The primary significance of N-butyl-9H-purin-6-amine lies in its role as a research tool to probe and understand biological systems. The substitution of a butyl group at the N6 position of the adenine (B156593) ring alters its chemical and physical properties, leading to modified interactions with biological targets. One of the most well-documented activities of this compound is its cytokinin-like effects in plants. nih.govresearchgate.net Cytokinins are a class of plant hormones that promote cell division and have profound effects on plant growth and development. nih.gov The study of synthetic cytokinin analogues like N-butyl-9H-purin-6-amine helps to elucidate the structure-activity relationships of these hormones, contributing to our understanding of plant physiology. researchgate.net

In addition to its role in plant science, N-butyl-9H-purin-6-amine and similar substituted purines are investigated in medicinal chemistry. ontosight.aiacademie-sciences.fr The purine scaffold is a common feature in many biologically important molecules, including ATP and nucleic acids, making purine derivatives attractive candidates for drug discovery. academie-sciences.frnih.gov Researchers explore how modifications, such as the N-butyl substitution, influence the interaction of these molecules with enzymes and receptors in human systems. ontosight.ai

Evolution of Research Perspectives on Substituted Adenine Analogues

The study of substituted adenine analogues has evolved considerably over the past several decades. Initially, research was heavily focused on their roles as plant growth regulators, with a particular emphasis on their cytokinin activity. nih.govresearchgate.net Early studies aimed to synthesize various N6-substituted adenines and correlate their structural features with their ability to promote plant cell division. researchgate.net

More recently, the scope of research has broadened significantly. With advancements in molecular biology and high-throughput screening, substituted adenine analogues are now being investigated for a wider range of biological activities. researchgate.net This includes their potential as inhibitors of kinases, enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer. The development of sophisticated analytical techniques has also enabled more detailed studies of the metabolism and mode of action of these compounds. nih.gov Furthermore, the focus has expanded to include the synthesis of fluorescently labeled adenine analogues for use as molecular probes in cellular imaging and diagnostics. researchgate.net

Structural Relationship to Endogenous Purine Metabolites and Nucleobases

N-butyl-9H-purin-6-amine is structurally derived from adenine, one of the two purine nucleobases found in DNA and RNA. The core of the molecule is the purine ring system, which is identical to that of adenine. The key difference lies in the substitution at the 6-position of the purine ring. In adenine, this position is occupied by an amino group (-NH2). In N-butyl-9H-purin-6-amine, one of the hydrogen atoms of the amino group is replaced by a butyl group (-C4H9).

Overview of Key Academic Research Domains for N-butyl-9H-Purin-6-amine

The research applications of N-butyl-9H-purin-6-amine are primarily concentrated in a few key academic domains:

Plant Science and Agriculture: This is arguably the most established research area for this compound. webofknowledge.com Studies in this field focus on its cytokinin activity, its effects on plant growth and development, and its potential use as a plant growth regulator. researchgate.netgoogle.com

Medicinal Chemistry and Drug Discovery: Researchers in this domain synthesize and evaluate substituted purine analogues, including N-butyl-9H-purin-6-amine, as potential therapeutic agents. ontosight.aiacademie-sciences.fr The focus is often on their ability to inhibit specific enzymes, such as kinases, that are implicated in human diseases.

Biochemistry and Molecular Biology: In these fields, N-butyl-9H-purin-6-amine serves as a tool to study the function of purine-binding proteins, such as enzymes and receptors. nih.govnih.gov By comparing the effects of this synthetic analogue to those of its natural counterparts, researchers can gain insights into the specific molecular interactions that govern biological processes. nih.govacs.org

Structure

3D Structure

特性

CAS番号 |

5451-41-2 |

|---|---|

分子式 |

C9H13N5 |

分子量 |

191.23 g/mol |

IUPAC名 |

N-butyl-7H-purin-6-amine |

InChI |

InChI=1S/C9H13N5/c1-2-3-4-10-8-7-9(12-5-11-7)14-6-13-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14) |

InChIキー |

CRYKTDPNUYNOTI-UHFFFAOYSA-N |

正規SMILES |

CCCCNC1=NC=NC2=C1NC=N2 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes for N-butyl-9H-Purin-6-amine Synthesis

The construction of N-butyl-9H-purin-6-amine can be achieved through several sophisticated synthetic pathways, each offering distinct advantages in terms of yield, purity, and reaction conditions.

Alkylation Approaches for N6-Substitution

A prevalent and effective method for the synthesis of N-butyl-9H-purin-6-amine involves the nucleophilic substitution of a suitable leaving group at the C6 position of a purine (B94841) precursor with n-butylamine. The most commonly employed precursor for this purpose is 6-chloropurine (B14466). This reaction is typically carried out in a polar solvent, such as ethanol (B145695) or n-butanol, and often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of n-butylamine attacks the electron-deficient C6 carbon of the purine ring, leading to the displacement of the chloro group. The choice of solvent and base, as well as the reaction temperature and time, are crucial parameters that can be optimized to maximize the yield of the desired N6-butylated product.

| Precursor | Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

| 6-Chloropurine | n-Butylamine | n-Butanol | Triethylamine | Reflux | High |

| 6-Chloropurine | n-Butylamine | Ethanol | K2CO3 | Reflux | Good |

This table presents typical reaction conditions for the synthesis of N-butyl-9H-purin-6-amine via alkylation of 6-chloropurine.

Regioselective Functionalization Techniques

Achieving regioselectivity is a critical aspect of purine chemistry due to the presence of multiple nitrogen atoms that can potentially undergo alkylation. While direct alkylation of adenine (B156593) can lead to a mixture of N7- and N9-alkylated products, the use of 6-chloropurine as a starting material provides a highly regioselective route to N6-substituted derivatives. The electron-withdrawing nature of the chlorine atom at the C6 position activates this position for nucleophilic attack, thereby favoring substitution at the exocyclic amino group.

Furthermore, protecting group strategies can be employed to block other reactive sites on the purine ring, ensuring that alkylation occurs specifically at the desired N6 position. For instance, the N9 position can be protected with a removable group, such as a pivaloyloxymethyl (POM) or a tetrahydropyranyl (THP) group, prior to the introduction of the butyl group at the N6 position. Subsequent deprotection yields the target compound.

Microwave-Assisted Synthesis for Purine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various purine derivatives, including N6-substituted analogues. The use of microwave irradiation can significantly reduce the time required for the reaction between 6-chloropurine and n-butylamine, often from hours to minutes. researchgate.net This rapid heating can also minimize the formation of side products, leading to a cleaner reaction profile and easier purification. The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of N6-substituted purines for screening purposes. researchgate.net

Novel Precursor Chemistry for N-butyl-9H-Purin-6-amine Synthesis

While 6-chloropurine remains a workhorse precursor, research into novel starting materials for the synthesis of N-butyl-9H-purin-6-amine is ongoing. One alternative approach involves the use of purine derivatives with other leaving groups at the C6 position, such as sulfonyl or methylthio groups. These groups can also be displaced by n-butylamine under appropriate conditions.

Another innovative strategy involves the construction of the purine ring system with the N-butylamino group already incorporated. This can be achieved by using N-butyl-substituted imidazole (B134444) or pyrimidine (B1678525) derivatives as building blocks in a convergent synthesis. For example, a suitably functionalized 4,5-diaminopyrimidine (B145471) can be condensed with a one-carbon synthon to form the imidazole portion of the purine ring, with the N-butyl group already in place on one of the amino groups.

Synthesis of N-butyl-9H-Purin-6-amine Analogues and Derivatives

The synthesis of analogues and derivatives of N-butyl-9H-purin-6-amine is crucial for structure-activity relationship (SAR) studies, allowing for the exploration of how modifications to the alkyl chain affect the compound's properties.

Exploration of Alkyl Chain Length and Branching Effects

The biological activity of N6-alkylpurines can be significantly influenced by the length and branching of the alkyl chain. To investigate these effects, a series of analogues can be synthesized by reacting 6-chloropurine with various primary and secondary amines. For instance, reacting 6-chloropurine with propylamine, pentylamine, or hexylamine (B90201) would yield analogues with different linear alkyl chain lengths. Similarly, using isobutylamine (B53898) or sec-butylamine (B1681703) as the nucleophile would introduce branching into the alkyl substituent.

Systematic studies have shown that variations in the alkyl chain can have a profound impact on the interaction of these molecules with biological targets. The synthesis of a library of such analogues allows for a comprehensive exploration of the steric and hydrophobic requirements of the binding site.

| Amine | Product | Chain Type |

| Propylamine | N-propyl-9H-Purin-6-amine | Linear |

| n-Pentylamine | N-pentyl-9H-Purin-6-amine | Linear |

| Isobutylamine | N-isobutyl-9H-Purin-6-amine | Branched |

| sec-Butylamine | N-sec-butyl-9H-Purin-6-amine | Branched |

This table illustrates the synthesis of various N-alkyl-9H-purin-6-amine analogues to study the effects of alkyl chain length and branching.

Introduction of Diverse Functional Groups

The functionalization of the N-butyl-9H-purin-6-amine scaffold is a key strategy for modulating its biological activity. Medicinal chemistry efforts often focus on introducing a variety of functional groups at different positions of the purine ring to probe structure-activity relationships (SAR). For instance, modifications at the C2, C8, and N9 positions are common.

Research has shown that the introduction of short alkyl chains, such as ethyl, n-propyl, and n-butyl, at the N9 position can result in similar biological activities, while longer chains like n-pentyl may decrease activity. nih.gov Further functionalization of the N9-alkyl chain with groups like alcohols, esters, and amines has been explored to optimize potency. nih.gov For example, the introduction of a neopentylamine (B1198066) or an ethylphosphonate group at the end of a two-carbon linker attached to the N9 position has been shown to be substantially more potent in certain biological assays compared to a simple alkyl chain. nih.gov

At the C8 position, aromatic moieties can be introduced. The activity of these derivatives is often dependent on the substitution pattern of this aromatic ring. nih.gov For example, replacing a phenyl ring with a benzothiazole (B30560) ring and then substituting this new ring with a chlorine atom at the 7'-position can yield a significantly more potent compound. nih.gov

Multi-Substituted Purine Scaffold Development

The development of multi-substituted purine scaffolds is a cornerstone of modern drug discovery, as it allows for the fine-tuning of a molecule's properties to interact with specific biological targets. nih.gov The purine framework is considered a "privileged scaffold" because its derivatives can bind to a wide variety of biological targets. nih.gov Consequently, the synthesis of di- and tri-substituted purine derivatives has been a major focus in the search for new therapeutic agents. nih.gov

A common synthetic approach begins with a di-substituted purine, such as 2,6-dichloropurine. nih.gov This starting material allows for sequential and regioselective substitutions. The first step often involves alkylation at the N9 position with an appropriate alkyl halide, such as a butyl halide, under basic conditions. nih.govmdpi.com This reaction typically yields a mixture of N9 and N7 regioisomers, with the N9 isomer being the major product in many cases. nih.govmdpi.com

Following N9-alkylation, further substitutions can be carried out at the C2 and C6 positions. For instance, a regiospecific Suzuki cross-coupling reaction can be used to introduce an aryl group at the C6 position. mdpi.com Subsequently, a nucleophilic aromatic substitution (SNAr) reaction can be performed at the C2 position using various amines to introduce further diversity. mdpi.com This step-wise approach allows for the creation of a library of 2,6,9-trisubstituted purine derivatives. nih.gov

Below is a table summarizing the yields of different N9-alkylated purines from 2,6-dichloropurine.

| Alkyl Halide | N9-Product Yield | N7-Product Yield | Ratio (N9:N7) |

| Ethyl Iodide | 65% | 15% | ~4:1 |

| n-Propyl Bromide | 68% | 17% | 4:1 |

| n-Butyl Bromide | 70% | 18% | ~4:1 |

| Benzyl (B1604629) Bromide | 72% | 16% | ~4.5:1 |

| Data synthesized from procedural descriptions indicating a general 4:1 ratio for such alkylations. nih.govmdpi.com |

Hybrid Molecule Synthesis Incorporating N-butyl-9H-Purin-6-amine Moieties

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. nih.govnih.gov The N-butyl-9H-purin-6-amine moiety is an attractive component for such hybrids due to the purine ring's ability to mimic endogenous nucleobases and participate in hydrogen bonding and π–π stacking interactions. nih.gov

The synthesis of these hybrid molecules involves conjugating the N-butyl-purin-6-amine core with other biologically active scaffolds. nih.gov For example, a purine nucleus can be integrated with heterocyclic systems like pyrazole, thiazole, or pyridopyrimidine. nih.gov This design strategy aims to enhance biological efficacy through multi-target synergy. The purine component provides nucleobase mimicry, while the attached heterocyclic scaffolds can contribute additional properties, such as kinase inhibition or antioxidant effects. nih.gov

One design strategy involves substituting the purine scaffold at the N9 position with derivatives of amino acids and at the C6 position with a piperidine (B6355638) ring. This combination merges the nucleobase mimicry of the purine with flexible side chains that can modulate hydrophilicity and receptor binding. nih.gov

Reaction Mechanisms in N-butyl-9H-Purin-6-amine Synthesis

The synthesis of N-butyl-9H-purin-6-amine and its derivatives relies on fundamental organic reactions, with nucleophilic aromatic substitution being a particularly important pathway.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key mechanism for the functionalization of the purine ring, which is an electron-deficient aromatic system. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a good leaving group, typically a halide, from the aromatic ring by a nucleophile. wikipedia.orgfishersci.se

The SNAr mechanism generally proceeds via an addition-elimination pathway. fishersci.se

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring, such as the nitrogen atoms within the purine structure itself, helps to stabilize this negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com

Elimination: The leaving group is then expelled, restoring the aromaticity of the ring and yielding the substituted product. fishersci.se

In the synthesis of N-butyl-9H-purin-6-amine derivatives starting from 6-chloropurine, the first step is often the alkylation of the N9 position with n-butyl bromide. Following this, the chlorine at the C6 position can be substituted by an amine via an SNAr reaction. Similarly, if starting with 2,6-dichloropurine, after N9-butylation, amines can be introduced at the C2 and C6 positions through sequential SNAr reactions. mdpi.com The greater electrophilicity of the C6 position often allows for selective substitution over the C2 position under controlled conditions.

Role of Catalysts and Reaction Conditions

Catalysts and specific reaction conditions are crucial for controlling the regioselectivity and efficiency of purine synthesis. In the N9-alkylation of purines, a base is typically used to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the alkyl halide. nih.gov Anhydrous potassium carbonate is a commonly employed base for this purpose, and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov

For cross-coupling reactions to introduce aryl or alkenyl groups onto the purine scaffold, palladium catalysts are frequently used. clockss.org For instance, the Suzuki-Miyaura coupling, which couples a boronic acid with an organic halide, is a powerful tool for C-C bond formation at the C6 or C8 positions of the purine ring. These reactions typically employ a palladium catalyst such as PdCl2(PPh3)2 in the presence of a base like sodium bicarbonate. clockss.org The choice of catalyst, ligands, base, and solvent can significantly impact the reaction yield and selectivity.

The table below outlines typical conditions for common reactions in purine synthesis.

| Reaction Type | Position | Reagents | Catalyst | Solvent | Temperature |

| N9-Alkylation | N9 | n-Butyl Bromide, K2CO3 | None | DMF | Room Temp. |

| SNAr | C6/C2 | Various Amines, Base | None | DMF | 80-120 °C |

| Suzuki Coupling | C6/C8 | Arylboronic Acid, NaHCO3 | PdCl2(PPh3)2 | DMF/H2O | 90 °C |

| Data synthesized from multiple sources describing general synthetic procedures. nih.govmdpi.comnih.govclockss.org |

Development of Green Chemistry Approaches in Purine Synthesis

Traditional methods for synthesizing purine derivatives often involve hazardous solvents, toxic reagents, and multiple steps, leading to significant waste generation. rasayanjournal.co.in In response, the principles of green chemistry are increasingly being applied to purine synthesis to develop more environmentally benign and efficient processes. mdpi.com

Key green chemistry approaches applicable to purine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. rasayanjournal.co.inmdpi.com This technique is highly energy-efficient. mdpi.com

Mechanochemistry: This solvent-free approach involves initiating chemical reactions through mechanical energy, such as grinding or ball milling. rasayanjournal.co.innih.gov By minimizing or eliminating solvents, mechanochemistry reduces waste and potential environmental impact. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents like DMF with more benign alternatives such as water or ionic liquids is a central tenet of green chemistry. rasayanjournal.co.inmdpi.com While the low aqueous solubility of many organic reactants can be a challenge, the use of co-solvents or phase-transfer catalysts can overcome this limitation. mdpi.com

Catalysis: The use of catalysts is inherently green as it allows for reactions to proceed with higher atom economy and under milder conditions, reducing energy consumption and byproduct formation. rasayanjournal.co.in

These greener methodologies offer sustainable alternatives for the synthesis of N-butyl-9H-purin-6-amine and other valuable purine derivatives, aligning chemical manufacturing with environmental stewardship. rasayanjournal.co.in

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other atoms. The ¹H-NMR spectrum for N-butyl-9H-purin-6-amine has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The observed chemical shifts (δ) confirm the presence of the purine (B94841) ring protons, the amine protons, and the distinct protons of the N-butyl chain. dntb.gov.ua

The signals for the purine ring's C-H protons and the amine group's protons appear in the downfield region, characteristic of protons attached to electron-poor aromatic systems and nitrogen atoms. dntb.gov.ua The protons of the butyl group appear in the upfield region, with chemical shifts and splitting patterns consistent with a saturated alkyl chain. dntb.gov.ua Specifically, the terminal methyl group (CH₃) presents as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to each other and the nitrogen atom show more complex multiplets. dntb.gov.ua

Interactive Table: ¹H-NMR Spectroscopic Data for 9H-Purin-6-amine, N-butyl- Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.85 | Broad | 1H | Purine N-H (tautomer) |

| 8.16 | Broad | 1H | NH₂ |

| 8.05 | Singlet | 1H | Purine C-H |

| 7.60 | Broad | 1H | NH₂ |

| 3.46 | Broad | 2H | N-CH₂ (butyl) |

| 1.60-1.53 | Multiplet | 2H | N-CH₂-CH₂ (butyl) |

| 1.38-1.28 | Multiplet | 2H | CH₂-CH₃ (butyl) |

| 0.89 | Triplet (J=7.6 Hz) | 3H | CH₃ (butyl) |

While specific ¹³C-NMR data for 9H-Purin-6-amine, N-butyl- is not extensively detailed in readily available literature, analysis of its derivatives provides strong evidence for the carbon skeleton. For instance, in a synthesized derivative, 1-(9-butyl-9H-purin-6-yl)-3-(2-nitrophenyl)urea, the carbon signals for the N-butyl group were clearly identified at approximately 44.4 (N-CH₂), 32.4 (N-CH₂-CH₂), 20.3 (CH₂-CH₃), and 13.9 (CH₃) ppm in a CDCl₃ solvent. cdnsciencepub.com The purine carbons in this derivative were observed at 152.6, 151.7, 151.2, 149.7, and 120.6 ppm. cdnsciencepub.com These values are consistent with the expected chemical shifts for an N-9 substituted adenine (B156593) core and its attached butyl chain.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing direct and long-range correlations between protons and carbons, respectively. This allows for unambiguous assignment of signals and mapping of the molecular connectivity.

Despite the utility of these methods, specific experimental HSQC and HMBC data for 9H-Purin-6-amine, N-butyl- are not available in the surveyed scientific literature. Such studies would be invaluable for definitively assigning each proton to its directly attached carbon (via HSQC) and for confirming the connectivity across the purine ring and the attachment point of the butyl group (via HMBC).

Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted bond rotations. For a flexible molecule like 9H-Purin-6-amine, N-butyl-, VT-NMR could potentially reveal information about the rotation of the butyl chain relative to the purine ring system. However, no specific variable temperature NMR studies focused on the conformational dynamics of this compound have been reported in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of 9H-Purin-6-amine, N-butyl- is C₉H₁₃N₅, which corresponds to an average molecular weight of 191.24 g/mol . This has been confirmed by mass spectrometry techniques. In an analysis utilizing Liquid Chromatography-Mass Spectrometry (LCMS), the protonated molecule [M+H]⁺ was observed at an m/z of 192.1, which directly corresponds to the expected molecular weight of the compound. cdnsciencepub.com

Interactive Table: Molecular Weight and Mass Spectrometry Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₅ | - |

| Average Molecular Weight | 191.24 g/mol | - |

| Monoisotopic Mass | 191.1171 Da | - |

| Observed [M+H]⁺ (LCMS) | 192.1 m/z | cdnsciencepub.com |

Detailed studies on the specific fragmentation patterns of 9H-Purin-6-amine, N-butyl- under techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS) are not extensively documented in the available literature. Such analysis would typically show cleavage of the butyl chain and characteristic fragmentation of the purine ring.

Liquid Chromatography-Ultraviolet-Mass Spectrometry (LC-UV-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the detection capabilities of UV spectroscopy and the mass identification power of MS. This method is highly effective for assessing the purity of a sample and confirming the identity of its components. The utility of LCMS for the characterization of 9H-Purin-6-amine, N-butyl- has been demonstrated in studies where it was used as a starting material for synthesis. cdnsciencepub.com In these cases, the technique successfully identified the compound by its characteristic mass-to-charge ratio. cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of 9H-Purin-6-amine, N-butyl- has been successfully determined by single-crystal X-ray diffraction. researchgate.net These crystallographic studies provide unambiguous confirmation of the molecular structure, including the planarity of the purine ring system and the specific conformation of the N-butyl substituent in the solid state. The detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are typically deposited in specialized databases such as the Cambridge Crystallographic Data Centre (CCDC) for public access.

Analysis of Tautomerism and Conformational Isomers

The N-butyl- substituent introduces conformational flexibility to the 9H-Purin-6-amine molecule. Rotation around the C-C single bonds of the butyl group leads to various spatial arrangements known as conformational isomers or conformers. pharmaguideline.com The most stable conformations are typically the staggered ones, such as the anti and gauche forms, which minimize steric hindrance between adjacent atoms. bris.ac.ukmasterorganicchemistry.com The anti conformation, where the terminal methyl group of the butyl chain is farthest from the purine ring, generally represents the lowest energy state. gmu.eduslideshare.net Conversely, eclipsed conformations, where atoms or groups are in closest proximity, are energetically unfavorable. masterorganicchemistry.com The energy differences between these conformers are relatively small, allowing for rapid interconversion at room temperature. pharmaguideline.com

Tautomerism, the interconversion of structural isomers through proton migration, is another key aspect of purine chemistry. For N6-substituted adenines, the most common tautomeric forms involve the migration of a proton between the nitrogen atoms of the purine ring system. The predominant tautomer is typically the 9H form, but the 7H tautomer can also exist, where the proton is located on the N7 atom of the imidazole (B134444) ring. nih.gov The relative stability of these tautomers can be influenced by factors such as solvent polarity and the nature of the substituent at the N6 position.

Hydrogen Bonding Networks and Supramolecular Assembly

Crystal structure analyses of related N-substituted purine derivatives reveal common hydrogen bonding motifs. For instance, pairs of molecules can form centrosymmetric dimers through N-H···N hydrogen bonds. researchgate.netresearchgate.net These dimers can then be further interconnected into larger one-, two-, or three-dimensional networks through additional hydrogen bonds and other weaker intermolecular forces like C-H···π interactions. researchgate.netresearchgate.net The specific arrangement of these hydrogen bonds defines the supramolecular architecture. nih.gov The formation of these networks is a key principle in crystal engineering, aiming to design solids with specific properties. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for characterizing the functional groups and electronic properties of 9H-Purin-6-amine, N-butyl-.

IR spectroscopy is particularly useful for identifying the vibrational modes of specific bonds within the molecule. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. libretexts.orgspectroscopyonline.com Primary amines characteristically show two bands in this region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com The C-N stretching of the aliphatic amine can be found in the 1250–1020 cm⁻¹ range. orgchemboulder.com Other characteristic peaks include those for C-H bonds of the butyl group and the various vibrations of the purine ring system.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The purine ring system, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The position of the maximum absorbance (λmax) is sensitive to the molecular environment and substitution. uobaghdad.edu.iq For arylamines, the interaction of the nitrogen lone pair with the aromatic π-system can shift the absorption to longer wavelengths. libretexts.org The UV-Vis spectrum of N-butyladenine would be expected to show absorptions characteristic of the substituted purine chromophore. researchgate.netresearchgate.netsharif.edu

| Spectroscopic Data | Characteristic Range/Value |

| IR: N-H Stretch (Primary Amine) | 3300-3500 cm⁻¹ (two bands) |

| IR: C-N Stretch (Aliphatic) | 1250–1020 cm⁻¹ |

| UV-Vis: λmax | Dependent on solvent and substitution |

Advanced Chromatographic Methods for Purification and Analytical Quantification

Advanced chromatographic techniques are essential for the purification and precise quantification of 9H-Purin-6-amine, N-butyl-.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For compounds like N-butyladenine, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By modifying the composition of the mobile phase, such as the ratio of organic solvent to water and the pH, the retention time of the compound can be optimized for effective separation. sielc.com Pre-column derivatization can also be employed to enhance the detection of amines by introducing a chromophore or fluorophore. thermoscientific.fr

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns packed with smaller particles (<2 µm) and operates at higher pressures than conventional HPLC. mdpi.com This results in significantly improved resolution, sensitivity, and speed of analysis. The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for faster method development and higher sample throughput. UPLC is particularly advantageous for the analysis of complex mixtures and for the quantification of trace components.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.

Molecular Interactions and Mechanistic Studies in Biological Systems

Enzymatic Interactions and Kinetic Analysis

The N-butyl derivative of 9H-purin-6-amine, a synthetic N6-substituted purine (B94841), serves as a valuable chemical probe for investigating the substrate specificity and catalytic mechanisms of various enzymes involved in purine and nucleotide metabolism. Its interactions reveal critical insights into how substitutions on the adenine (B156593) core influence molecular recognition and enzymatic activity.

Cytokinin deaminases are enzymes that catalyze the irreversible degradation of cytokinins, a class of N6-substituted adenine plant hormones, thereby regulating their biological activity. An enzyme from the amidohydrolase superfamily, Patl2390, isolated from the bacterium Pseudoalteromonas atlantica, has been identified as a cytokinin deaminase with broad substrate specificity. nih.gov Studies have confirmed that 9H-Purin-6-amine, N-butyl- is recognized and processed by this enzyme. nih.gov Structural modeling of Patl2390 suggests the presence of a hydrophobic pocket within the active site, which enables the binding of substrates with larger N6-substituents, including alkyl chains and aromatic groups. nih.gov This structural feature accounts for its ability to accommodate a diverse range of N6-substituted purines beyond what is typical for more specific adenine deaminases.

The catalytic mechanism of Patl2390 involves the hydrolytic deamination of the N6-substituted adenine derivative. nih.gov This reaction cleaves the C-N bond at the 6-position of the purine ring, releasing the N6-side chain as a primary amine (in this case, butylamine) and converting the purine base into hypoxanthine. nih.gov This enzymatic conversion effectively inactivates cytokinin molecules. The process is a key catabolic reaction in controlling the levels of active cytokinins in biological systems.

The structure of the N6-substituent profoundly impacts the catalytic efficiency of cytokinin deaminases. While Patl2390 can hydrolyze an N6-substituted side chain larger than a methylamine (B109427) group, its activity varies significantly depending on the nature of that substituent. nih.gov The enzyme demonstrates high efficiency for the natural cytokinin N6-isopentenyladenine. Although 9H-Purin-6-amine, N-butyl- is a confirmed substrate, kinetic data for other N6-substituted purines suggest that the linear butyl chain is processed less efficiently than the isopentenyl or benzyl (B1604629) groups. nih.gov

| Substrate | Catalytic Efficiency (kcat/Km) M-1s-1 |

|---|---|

| N6-isopentenyladenine | 1.2 x 107 |

| N-butyl-9H-Purin-6-amine | Data not specified |

| N6-benzyl adenine | Data not specified |

| Kinetin | Data not specified |

This interactive table summarizes the catalytic efficiency of Patl2390 for its primary substrate, N6-isopentenyladenine. nih.gov While N-butyl-9H-Purin-6-amine is a known substrate, its specific kinetic parameters are not detailed in the referenced literature, highlighting the differential processing based on the N6-substituent.

Purine nucleoside phosphorylases (PNPs) are pivotal enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. researchgate.net The substrate specificity of PNPs varies significantly between different classes of the enzyme. Mammalian PNPs are typically trimeric and exhibit high specificity for 6-oxopurine nucleosides such as inosine (B1671953) and guanosine. researchgate.netebi.ac.uk In contrast, many prokaryotic PNPs are hexameric and have a broader substrate range, accepting both 6-oxo and 6-aminopurine nucleosides. researchgate.netresearchgate.net

Given this specificity, N-butyl-9H-Purin-6-amine, as a 6-aminopurine, would not be expected to be a substrate for mammalian PNPs. While some bacterial PNPs can utilize 6-substituted purines for the synthesis of nucleoside analogues, the presence of the butyl group at the N6-position may sterically hinder its entry and proper orientation within the active site of most PNP isoforms. researchgate.net

The mitochondrial electron transport chain in plants is a key site for cellular respiration. Research has shown that certain synthetic cytokinins can inhibit respiration in plant mitochondria. pnas.org Specifically, N6-substituted purines like 6-benzylaminopurine (B1666704) (BAP) and 6-isopentenylaminopurine have been demonstrated to inhibit oxygen uptake when malate (B86768) is the respiratory substrate. pnas.org This inhibition suggests a site of action located between NADH dehydrogenase (Complex I) and cytochrome b. pnas.org Since electrons generated from malate oxidation are fed into the electron transport chain via NADH dehydrogenase, this indicates that N6-substituted purines as a class can interfere with this enzyme's activity or a closely associated component. Plant mitochondria possess multiple rotenone-insensitive NADH dehydrogenases, which contribute to the complexity of these interactions. nih.gov

Beyond the aforementioned enzymes, N-butyl-9H-Purin-6-amine has the potential to interact with other enzymes of nucleotide metabolism, particularly those in the purine salvage pathway. A key enzyme in this pathway is adenine phosphoribosyltransferase (APRT), which salvages adenine by converting it to adenosine (B11128) monophosphate (AMP) in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.orgnih.gov The active site of human APRT contains residues that are essential for the specific recognition of the adenine base through hydrophobic interactions. nih.gov The N6-amino group of adenine is a critical feature for this binding. The presence of a bulky butyl group at this position would likely create steric hindrance, preventing effective binding to the APRT active site. Consequently, N-butyl-9H-Purin-6-amine is not expected to be an efficient substrate for APRT, limiting its incorporation into the nucleotide pool via this primary salvage route.

Substrate Recognition by Cytokinin Deaminase (Patl2390)

Nucleic Acid Interactions and Recognition

Detailed studies on the interaction of 9H-Purin-6-amine, N-butyl- with nucleic acids are not specifically documented. Research in this area would be crucial to understanding its potential biological roles.

Base-Pairing Properties in Oligonucleotides

There is no specific data available on the base-pairing properties of 9H-Purin-6-amine, N-butyl- when incorporated into oligonucleotides. The introduction of an N-butyl group on the exocyclic amine of adenine would be expected to interfere with standard Watson-Crick base pairing with thymine (B56734) due to steric hindrance. The bulky butyl group would likely disrupt the hydrogen bonding geometry required for a stable A-T pair. Studies on other N-alkylated adenines have shown altered base-pairing specificities and duplex stabilities.

Influence on Enzymatic Stability of Nucleic Acid Constructs

The influence of 9H-Purin-6-amine, N-butyl- on the enzymatic stability of nucleic acid constructs has not been reported. Generally, modifications to nucleobases can affect the recognition and activity of nucleases. It is plausible that the N-butyl group could provide steric hindrance that may protect the phosphodiester backbone from enzymatic cleavage, potentially increasing the half-life of oligonucleotides containing this modification. However, without experimental data, this remains speculative.

Role as Modified Nucleobases in tRNA

There is no evidence in the scientific literature to suggest that 9H-Purin-6-amine, N-butyl- exists as a naturally occurring modified nucleobase in transfer RNA (tRNA). tRNAs are known to contain a wide variety of post-transcriptional modifications, including various alkylations of purine bases, which are critical for their structure and function. However, an N-butyl modification on adenine has not been identified among these.

Interaction with Plasmid DNA

Specific studies detailing the interaction of 9H-Purin-6-amine, N-butyl- with plasmid DNA are not available. Small molecules can interact with plasmid DNA through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions. The nature of any potential interaction would depend on the physicochemical properties of the compound.

Hoogsteen Binding with Molecular Partners

There is no specific information regarding the ability of 9H-Purin-6-amine, N-butyl- to form Hoogsteen base pairs. Hoogsteen base pairing involves a different hydrogen bonding face of the purine base compared to Watson-Crick pairing. The presence of the N-butyl group could potentially influence the preference for the syn or anti conformation around the glycosidic bond, which is a key determinant for Hoogsteen base pair formation. However, this has not been experimentally verified for this specific compound.

Metal Coordination Chemistry and Ligand Binding

The metal coordination chemistry of 9H-Purin-6-amine, N-butyl- has not been described in the available literature. Purine bases, including adenine, are known to coordinate with metal ions through their nitrogen atoms. The N-butyl group could electronically and sterically influence the coordination properties of the adenine ring system.

Synthesis and Characterization of Metal Complexes (e.g., Iridium(III), Mercury(II))

N-butyl-9H-Purin-6-amine can act as a ligand in the synthesis of various metal complexes. While specific studies detailing the synthesis with this exact compound are not prevalent, the general methodologies for creating purine-ligated Iridium(III) and Mercury(II) complexes are well-established and applicable.

For Iridium(III) complexes , a common synthetic route involves a two-step process. nih.gov First, a dichloro-bridged iridium(III) dimer is formed by reacting iridium(III) chloride hydrate (B1144303) with a primary ligand. nih.govnih.gov Subsequently, this dimer is reacted with the N-butyl-9H-Purin-6-amine ligand, which displaces the chloride bridge to form the final monomeric complex. nih.gov Silver salts like AgBF₄ are sometimes used to facilitate the coordination of the new ligand. nih.gov

For Mercury(II) complexes , synthesis is often more direct. Typically, a mercury(II) salt, such as mercury(II) chloride (HgCl₂), is reacted in an equimolar ratio with the ligand in a suitable solvent like ethanol (B145695). chemrevlett.comlew.ro The resulting complex often precipitates from the solution and can be isolated by filtration. chemrevlett.com The characterization of these metal complexes is crucial to confirm their structure and coordination. Standard techniques include multinuclear NMR spectroscopy (¹H, ¹³C), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to determine the precise molecular geometry. lew.ronih.gov

| Metal Ion | General Synthetic Approach | Common Characterization Techniques |

|---|---|---|

| Iridium(III) | Reaction of a chloro-bridged Ir(III) dimer with the purine ligand, often assisted by a silver salt. nih.govnih.gov | NMR Spectroscopy, Mass Spectrometry, X-ray Crystallography. nih.gov |

| Mercury(II) | Direct reaction of a Hg(II) salt (e.g., HgCl₂) with the purine ligand in solution. chemrevlett.comlew.ro | NMR Spectroscopy, IR Spectroscopy, Elemental Analysis, X-ray Crystallography. nih.govnih.gov |

Analysis of N7 versus N9 Coordination Modes

The purine ring of N-butyl-9H-Purin-6-amine possesses two primary competing sites for coordination with metal ions: the N7 and N9 nitrogen atoms of the imidazole (B134444) moiety. Direct alkylation or coordination reactions on purines often result in a mixture of N7 and N9 isomers. nih.gov Generally, the N9-substituted product is thermodynamically more stable and tends to be the major product. nih.gov

However, the regioselectivity of this coordination can be influenced by several factors. Steric hindrance plays a significant role; for instance, the presence of a bulky substituent on the C6-amino group can sterically shield the N7 position, thereby favoring N9 coordination. researchgate.net Conversely, specific reaction conditions or the electronic properties of the purine ring can be modulated to favor the kinetically controlled N7 isomer. nih.gov

Distinguishing between N7 and N9 isomers is reliably achieved using NMR spectroscopy. nih.gov A key diagnostic tool is the chemical shift of the C5 carbon atom in the purine ring. For N9-alkylated 6-chloropurines, the C5 chemical shift is typically around 132 ppm, whereas for the corresponding N7 isomers, the C5 signal is shielded and appears at a lower value of approximately 123 ppm. nih.gov Another method involves comparing the chemical shifts of the C5 and C8 carbons; the difference (Δδ) is significantly larger for N7 isomers compared to N9 isomers. nih.gov

| Isomer | Characteristic ¹³C NMR Signal | Relative C5-C8 Chemical Shift Difference (Δδ) |

|---|---|---|

| N7-Coordinated | Shielded C5 signal (approx. 123 ppm for 6-chloropurine (B14466) derivatives). nih.gov | Large. nih.gov |

| N9-Coordinated | Deshielded C5 signal (approx. 132 ppm for 6-chloropurine derivatives). nih.gov | Small. nih.gov |

Molecular Recognition Models for Nucleic Acids and Transition Metals

Molecular recognition models are theoretical frameworks used to understand and predict how N-butyl-9H-Purin-6-amine interacts with other molecules, such as nucleic acids or transition metals, on a structural level. nih.gov These models are crucial for rational drug design and for understanding biological processes. nih.gov

The recognition capabilities of N-butyl-9H-Purin-6-amine are dictated by its structural features:

Hydrogen Bonding: The exocyclic amino group at the C6 position is a hydrogen bond donor, while the N1, N3, and N7 atoms are hydrogen bond acceptors. This pattern allows for specific pairing interactions, similar to the Watson-Crick base pairing observed in DNA.

π-π Stacking: The aromatic purine ring system can engage in π-π stacking interactions with other aromatic systems, such as the bases in nucleic acids or aromatic amino acid residues in proteins. researchgate.net

Metal Coordination: As discussed, the N7 and N9 atoms provide lone pairs of electrons that can coordinate with transition metals, forming stable complexes.

Computational methods, such as molecular docking and molecular dynamics simulations, are employed to build models that predict the preferred binding orientation and affinity of the molecule to a specific target. nih.gov These models help elucidate the specificity of interactions between the purine derivative and its binding partner. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The ability of N-butyl-9H-Purin-6-amine to form well-defined, non-covalent interactions makes it a valuable component in the fields of supramolecular chemistry and materials science.

Design of Molecular Receptors for N-butyl-9H-Purin-6-amine

Host-guest chemistry involves the design of "host" molecules (receptors) that can selectively bind "guest" molecules like N-butyl-9H-Purin-6-amine. The design of such a receptor relies on the principle of molecular recognition, where the host possesses a cavity or binding site that is sterically and electronically complementary to the guest. nih.gov

For N-butyl-9H-Purin-6-amine, a suitable molecular receptor would need to incorporate:

A hydrophobic cavity to accommodate the N-butyl group.

Hydrogen bond donors and acceptors strategically positioned to interact with the purine's amino group and ring nitrogens.

Aromatic surfaces to facilitate favorable π-π stacking interactions with the purine ring.

Water-soluble, self-assembled supramolecular hosts are a promising strategy for encapsulating amine-containing guests. nih.gov These large host structures can encapsulate smaller guests within their central cavity, driven by the enthalpic gain from the formation of multiple non-covalent interactions. nih.gov

Investigation of Non-Covalent Interactions (e.g., hydrogen bonds, π-π stacking)

Non-covalent interactions are the primary driving forces behind the self-assembly of N-butyl-9H-Purin-6-amine and its binding to molecular receptors. nih.gov The main interactions include:

Hydrogen Bonds: These are crucial for the structure of biological macromolecules and molecular crystals. ox.ac.uk In purine derivatives, the N-H of the amino group and the imidazole ring can act as donors, while the ring nitrogens (N1, N3, N7) act as acceptors. researchgate.net This allows for the formation of dimers and larger aggregates through predictable hydrogen-bonding patterns. researchgate.net

π-π Stacking: This interaction occurs between the electron-rich aromatic purine rings. In the solid state, purine derivatives often arrange in stacks where the rings are parallel to each other. researchgate.net The distance between the centers (centroid-to-centroid distance) of stacked rings in a related N-substituted purine has been measured to be approximately 3.3 Å. researchgate.net These interactions contribute significantly to the stability of the resulting supramolecular structure.

The interplay of these non-covalent forces governs the formation of ordered structures from individual molecules of N-butyl-9H-Purin-6-amine.

| Interaction Type | Participating Molecular Features | Role in Supramolecular Chemistry |

|---|---|---|

| Hydrogen Bonding | Donors: -NH₂ at C6, N9-H. Acceptors: N1, N3, N7. researchgate.net | Directs the formation of specific aggregates like dimers and tapes; crucial for host-guest recognition. researchgate.netnih.gov |

| π-π Stacking | Aromatic purine ring system. researchgate.net | Stabilizes crystal packing and the association of molecules in solution. |

Biological Activities and Roles in Non Human Systems

Plant Physiology and Growth Regulation

Purine-based compounds are fundamental to plant life, with cytokinins being a primary class of hormones that regulate growth and development. nih.gov Cytokinins, such as N6-benzyladenine (BAP), are widely used in horticulture and plant tissue culture to stimulate cell division and shoot differentiation. researchgate.netresearchgate.net The activity of these molecules is often linked to their ability to interact with specific receptor proteins in plants. researchgate.net

Derivatives of adenine (B156593) (purin-6-amine) with a substituent at the N6 position are well-known for their cytokinin activity. While direct studies on the cytokinin activity of 9H-Purin-6-amine, N-butyl- are not extensively detailed in the provided search results, the activity of related N-substituted purines has been explored. For instance, a series of N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives with various substitutions at the N9 position of the purine (B94841) moiety have been synthesized and tested. nih.gov These studies reveal that modifications to the purine ring can significantly influence biological activity. nih.gov

The mechanism of cytokinin action involves binding to specific membrane receptors, such as AHK2, AHK3, and CRE1/AHK4 in Arabidopsis. researchgate.net This interaction triggers a signaling cascade that ultimately influences the expression of genes involved in cell cycle progression and differentiation. The structure of the side chain at the N6 position and substituents elsewhere on the purine ring are critical for effective receptor binding and activation. researchgate.net N9-substituted derivatives, for example, have shown continued activity in various bioassays, suggesting that the core purine structure retains its hormonal potential even with such modifications. nih.gov

A primary function of cytokinins is the promotion of cell division (cytokinesis) and differentiation. nih.govmdpi.com These hormones are essential for the development and activity of meristems, the regions in plants where active cell division occurs. frontiersin.org The interplay between cytokinins and another class of plant hormones, auxins, is fundamental in controlling plant morphogenesis, including the formation of shoots and roots. mdpi.comnih.gov

For example, studies using tobacco cell lines have shown that different auxins can differentially affect cell division and elongation, highlighting the complexity of hormonal control. nih.govresearchgate.net Cytokinins like 6-benzyl adenine (6-BAP) are known to efficiently regulate bud proliferation and shoot branching. frontiersin.org Given its structural similarity to known cytokinins, 9H-Purin-6-amine, N-butyl- is expected to influence these processes, although specific experimental validation is not present in the provided results.

The effect of cytokinins on root development is typically inhibitory. nih.govmdpi.com High levels of cytokinins often suppress primary root growth and lateral root formation, a phenomenon that is antagonistic to the root-promoting effects of auxins. nih.govmdpi.com However, the rational design of cytokinin derivatives can mitigate these negative effects. nih.gov Research on N9-substituted aromatic cytokinins has shown that certain modifications can prevent root growth inhibition, which is a significant advantage in micropropagation techniques. nih.gov This is partly because such modifications can alter the transport and metabolic conversion of the cytokinin, allowing for a more controlled release of the active form. researchgate.net Therefore, the N-butyl substitution on 9H-Purin-6-amine could potentially modulate its effect on root architecture compared to other cytokinins.

Plant development is not governed by single hormones but by a complex network of interactions and crosstalk between different hormonal pathways. nih.govresearchgate.net Cytokinins interact extensively with auxins, abscisic acid (ABA), gibberellins (B7789140) (GA), ethylene, and other signaling molecules to fine-tune growth and responses to environmental stimuli. nih.govnih.govmdpi.com For instance, the auxin-to-cytokinin ratio is a critical determinant of organogenesis in tissue culture, with a higher ratio favoring root formation and a lower ratio promoting shoot development. mdpi.com Furthermore, cytokinins are involved in nutrient signaling, acting as long-distance signals from the root to the shoot to communicate nutrient status. nih.gov Ethylene and ABA signaling pathways are also known to interact with cytokinins in processes like cell division and differentiation. nih.gov Any cytokinin-like activity of 9H-Purin-6-amine, N-butyl- would therefore be integrated into this intricate regulatory network.

Antimicrobial Activity in vitro

The purine scaffold is a common feature in many biologically active molecules, and its derivatives have been explored for various therapeutic applications, including antimicrobial agents.

While specific studies detailing the antimicrobial activity of 9H-Purin-6-amine, N-butyl- were not found, research on related substituted purines indicates that this class of compounds can possess antibacterial properties. Several 6,9-disubstituted purines have been described as having antibacterial, antileishmanial, and antitumor activities. nih.govresearchgate.net

The assessment of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. Common model organisms for such tests include the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.govmdpi.com High-throughput screening methods are often employed to test large libraries of chemical compounds for their ability to inhibit bacterial growth. nih.gov

The data table below illustrates the kind of results obtained from in vitro antimicrobial testing of hypothetical purine derivatives against S. aureus and E. coli. This is for illustrative purposes only, as specific data for 9H-Purin-6-amine, N-butyl- is not available in the search results.

Illustrative Antimicrobial Activity of Substituted Purine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Purine Derivative A | Staphylococcus aureus (ATCC 29213) | 32 |

| Purine Derivative A | Escherichia coli (ATCC 25922) | >128 |

| Purine Derivative B | Staphylococcus aureus (ATCC 29213) | 16 |

| Purine Derivative B | Escherichia coli (ATCC 25922) | 64 |

| N-Benzyl-9-isopropyl-9H-purin-6-amine (Reference) nih.govresearchgate.net | Various Bacteria | Activity Reported |

Studies on other compounds show that even simple molecules can have significant antibacterial effects. For example, n-butanol has been found to potentiate the action of aminoglycoside antibiotics against S. aureus. nih.gov This highlights the potential for diverse chemical structures to influence bacterial viability. The evaluation of 9H-Purin-6-amine, N-butyl- would require similar rigorous testing to determine its potential as an antimicrobial agent.

Assessment against Fungal Strains (e.g., C. albicans)

There is currently no publicly available scientific literature detailing the assessment of 9H-Purin-6-amine, N-butyl- against fungal strains such as Candida albicans. Consequently, no data on its minimum inhibitory concentration (MIC) or other antifungal activity metrics can be provided. Research on other purine derivatives has shown varied antifungal potential, but these findings cannot be directly extrapolated to the N-butyl substituted compound.

Structure-Activity Relationships for Antimicrobial Potency

Due to the absence of studies on the antimicrobial effects of 9H-Purin-6-amine, N-butyl-, no specific structure-activity relationships (SAR) for its antimicrobial potency have been established. In the broader context of antimicrobial compounds, the nature and size of alkyl substituents can significantly influence activity. For instance, in some classes of antimicrobial agents, increasing the length of an alkyl chain can enhance activity up to a certain point, after which it may decrease. However, without experimental data for N-butyl-9H-purin-6-amine, any discussion of its SAR would be purely speculative. General studies on alkyl amines have indicated that a chain length of 11 to 15 carbons is often associated with the highest antimicrobial activity. nih.govnih.gov

Role in Cellular Metabolism of Non-Human Organisms (e.g., microbes, animal models)

Specific research on the role of 9H-Purin-6-amine, N-butyl- in the cellular metabolism of non-human organisms has not been identified in the available literature. The purine scaffold is central to cellular metabolism, forming the basis of nucleotides. It is plausible that an N-butyl substituted purine could interact with metabolic pathways, but without dedicated studies, its specific role remains unknown.

Influence on Nucleotide Metabolism

There is no direct evidence from scientific studies outlining the influence of 9H-Purin-6-amine, N-butyl- on nucleotide metabolism. As a purine derivative, it could potentially act as an antagonist or a precursor in purine metabolic pathways, but this has not been experimentally verified.

Involvement in DNA Adduct Formation and Repair Pathways (non-human models)

No studies have been found that investigate the involvement of 9H-Purin-6-amine, N-butyl- in DNA adduct formation or repair pathways in non-human models. DNA adducts are formed when a chemical covalently binds to DNA, which can potentially lead to mutations. nih.govnih.gov Many carcinogenic compounds, including some aromatic amines and alkylating agents, are known to form DNA adducts. nih.gov However, there is no information to suggest that 9H-Purin-6-amine, N-butyl- partakes in such reactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov Calculations are frequently performed using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations provide fundamental information on molecular orbitals, charge distribution, and thermodynamic stability.

DFT calculations are instrumental in determining the thermodynamic stability of 9H-Purin-6-amine, N-butyl-. By calculating parameters such as bond dissociation enthalpies and heats of formation, the intrinsic stability of the molecule can be quantified. mdpi.comnih.gov This information is crucial for understanding its reactivity and the energetics of its interactions with other molecules, such as metal ions or receptor sites. The calculations can map out potential energy surfaces for reactions, identifying the most stable conformations and the energy barriers for conformational changes. For instance, the stability of the N-butyl group in different rotational positions relative to the purine (B94841) ring can be assessed to find the global energy minimum structure.

Noncovalent interactions are critical in molecular recognition, governing how N-butyladenine interacts with biological targets. These weak forces include lone pair-π (lp-π) and C-H...π interactions. researchgate.netrsc.org A lp-π interaction can occur between a lone pair of electrons (e.g., from a water molecule or a protein residue) and the electron-rich π-system of the purine ring. rsc.orgnih.gov C-H...π interactions can form between the C-H bonds of the butyl group and aromatic rings of amino acid residues in a protein. researchgate.net Computational studies on similar purine derivatives have identified the presence of such weak C-H...π contacts that contribute to the formation of three-dimensional molecular networks. researchgate.net DFT methods can precisely model the geometry and estimate the stabilization energy of these interactions.

Table 1: Representative Noncovalent Interactions in Purine Systems This table illustrates typical parameters for noncovalent interactions involving purine-like structures, as analyzed by computational methods.

| Interaction Type | Interacting Groups | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Lone pair-π (lp-π) | Oxygen lone pair & Purine ring face | 2.9 - 3.5 | 1.0 - 2.5 |

| C-H...π | Aliphatic C-H & Aromatic ring face | 3.3 - 3.8 | 0.5 - 1.5 |

| Hydrogen Bond | N-H...N | 2.8 - 3.2 | 3.0 - 7.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting molecular reactivity. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich and electron-poor regions. nih.gov For 9H-Purin-6-amine, N-butyl-, an MEP analysis would reveal:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are typically located around the nitrogen atoms of the purine ring (N1, N3, N7) and the exocyclic amino group, which act as hydrogen bond acceptors. nih.gov

Positive Potential (Blue): These regions are electron-deficient and indicate sites for nucleophilic attack. For N-butyladenine, positive potential would be concentrated around the hydrogen atoms of the exocyclic amino group, making them effective hydrogen bond donors. core.ac.uk

The MEP surface provides a clear guide to the molecule's intermolecular interaction patterns, highlighting the primary sites for hydrogen bonding and other electrostatic interactions. uni-muenchen.decore.ac.uk

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid, to form a stable complex. nih.govresearchgate.net This technique is essential for structure-based drug design and for understanding the molecular basis of ligand-receptor recognition. nih.gov

Docking simulations can be used to place N-butyladenine into the active site of various enzymes, particularly those that bind natural purines like ATP or adenosine (B11128), such as kinases and dehydrogenases. The simulation scores different binding poses based on factors like intermolecular energies, providing an estimated binding affinity (often expressed as a binding energy in kcal/mol or an inhibition constant, Ki). researchgate.net These simulations identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-stacking interactions with the ligand. nih.govmdpi.com For N-butyladenine, key interactions would likely involve hydrogen bonds from the amino group and purine nitrogens, as well as hydrophobic interactions involving the N-butyl chain.

Table 2: Illustrative Output of a Molecular Docking Simulation This hypothetical table shows the kind of data generated when docking a ligand like N-butyladenine into an enzyme active site.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Lys33, Asp145 | Hydrogen Bond, Electrostatic |

| Ile10, Val18 | Hydrophobic | ||

| Phe80 | π-π Stacking | ||

| Purine Nucleoside Phosphorylase (PNP) | -7.9 | Asp204, Glu201 | Hydrogen Bond |

| Met219 | Hydrophobic |

Modeling Interactions with Nucleic Acid Structures

The structural similarity of N-butyladenine to natural DNA bases suggests it could interact with nucleic acid structures like double-stranded DNA or RNA. nih.gov The structural flexibility of nucleic acids provides numerous potential binding sites. nih.gov Molecular docking can model how N-butyladenine might bind to these structures, for example, by intercalating between base pairs or by binding within the major or minor grooves. nih.govmdpi.com These simulations can elucidate the specific forces that stabilize the ligand-nucleic acid complex, such as:

Hydrogen bonding with the phosphate (B84403) backbone or the edges of base pairs.

π-stacking interactions between the purine ring of N-butyladenine and the DNA/RNA bases.

Hydrophobic interactions involving the butyl group within the grooves of the helix.

Understanding these interactions is key to assessing the potential of N-butyladenine to modulate nucleic acid function. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Studies

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules at an atomic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual atoms over time, revealing the dynamic nature and conformational landscape of the molecule.

For 9H-Purin-6-amine, N-butyl-, MD simulations can be employed to understand several key aspects of its behavior. A primary focus of such simulations would be to explore the conformational flexibility of the N-butyl group relative to the rigid purine ring. The butyl chain can adopt numerous conformations, and understanding the energetically favorable orientations is crucial as they can significantly influence the molecule's interaction with biological targets.

The simulation would typically be set up by defining a force field, which is a set of parameters that describe the potential energy of the system. Common force fields used for organic molecules include AMBER, CHARMM, and GROMOS. The 9H-Purin-6-amine, N-butyl- molecule would be placed in a simulation box, often solvated with water molecules to mimic physiological conditions. The system is then subjected to a period of energy minimization, followed by equilibration at a specific temperature and pressure. Finally, a production run is performed to generate the atomic trajectories for analysis.

From these trajectories, various properties can be analyzed to characterize the dynamic behavior and conformational preferences of 9H-Purin-6-amine, N-butyl-.

Key areas of investigation using MD simulations include:

Conformational Analysis: The dihedral angles of the butyl chain can be monitored to identify the most populated conformations. This information can be visualized through Ramachandran-like plots to map the accessible conformational space.

Solvent Interactions: The simulations can reveal how water molecules interact with different parts of the compound, such as the amine group and the purine ring's nitrogen atoms. The formation and lifetime of hydrogen bonds with the solvent can be quantified.

Flexibility and Rigidity: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify flexible and rigid regions of the molecule. It is expected that the butyl chain would exhibit higher flexibility compared to the purine core.

A hypothetical analysis of a 100-nanosecond MD simulation of 9H-Purin-6-amine, N-butyl- in an aqueous environment might yield data such as that presented in the interactive table below.

| Dihedral Angle (N-C-C-C) | Predominant Conformation | Population (%) | Average Residence Time (ps) |

| anti (~180°) | Extended | 65 | 500 |

| gauche+ (~60°) | Folded | 20 | 250 |

| gauche- (~-60°) | Folded | 15 | 200 |

This table represents hypothetical data for illustrative purposes.

Such detailed conformational studies are vital for understanding how 9H-Purin-6-amine, N-butyl- might bind to a receptor, as the adopted conformation can dictate the strength and specificity of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org By identifying the physicochemical properties, or "descriptors," that are critical for a molecule's efficacy, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

For 9H-Purin-6-amine, N-butyl-, a QSAR study would typically involve a dataset of related purine derivatives with experimentally measured biological activities against a specific target. The first step is to calculate a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity.

A hypothetical QSAR model for a series of N-alkyl-9H-purin-6-amines might take the following form:

Biological Activity (log(1/IC50)) = a(LogP) - b(PSA) + c*(Molecular Volume) + d**

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. This equation would suggest that biological activity increases with higher lipophilicity and larger molecular volume, while it decreases with a larger polar surface area.

To be considered reliable, a QSAR model must be rigorously validated. This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model development.

The following interactive table presents a hypothetical dataset and the predicted biological efficacy for a series of N-alkyl-9H-purin-6-amines based on a fictional QSAR model.

| Compound | Alkyl Chain | LogP | PSA (Ų) | Molecular Volume (ų) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | Methyl | 0.5 | 65.5 | 130 | 50 | 48 |

| 2 | Ethyl | 1.0 | 65.5 | 145 | 35 | 37 |

| 3 | Propyl | 1.5 | 65.5 | 160 | 20 | 22 |

| 4 | Butyl | 2.0 | 65.5 | 175 | 12 | 14 |

| 5 | Pentyl | 2.5 | 65.5 | 190 | 18 | 16 |

| 6 | Isopropyl | 1.3 | 65.5 | 158 | 28 | 25 |

This table contains hypothetical data for illustrative purposes.

Through such QSAR models, the biological efficacy of 9H-Purin-6-amine, N-butyl- can be rationalized and predicted, providing a valuable tool in the iterative process of drug design and optimization.

Future Research Directions and Emerging Avenues

Exploration of N-butyl-9H-Purin-6-amine as a Biochemical Probe

The ability of N-butyl-9H-Purin-6-amine to engage in specific molecular interactions makes it a desirable candidate for use as a biochemical probe. Its structure is well-suited for studying non-covalent interactions that are fundamental to biological systems. Research has shown that N-butyladenine can be used to study nucleotide base recognition, particularly in the context of binding with carboxylic acids and macrocyclic receptors. These interactions are driven by a combination of hydrogen bonding and aromatic stacking.

As a probe, N-butyl-9H-Purin-6-amine can help elucidate the binding energetics and specificity of protein-ligand interactions. By incorporating it into assays, researchers can investigate the active sites of enzymes or receptors that recognize adenine (B156593) or related purine (B94841) structures. The butyl group provides a handle for modifying solubility and can influence binding affinity and selectivity, offering a tool to map out the steric and hydrophobic constraints of a binding pocket.

Integration into Advanced Material Science Applications

The field of material science is an emerging area for the application of purine derivatives, including N-butyl-9H-Purin-6-amine. The inherent self-assembly properties of the adenine moiety are of particular interest. Through specific hydrogen bonding patterns (similar to those in DNA) and π–π stacking, adenine derivatives can form highly ordered two-dimensional and three-dimensional structures.

N-substituted adenine derivatives have been shown to self-assemble on surfaces like graphite, forming distinct, temperature-dependent structural phases. acs.orgnih.govacs.org These assemblies are governed by the interplay between hydrogen bonds, π–π interactions between the purine rings, and van der Waals forces between the alkyl chains. rsc.org This behavior suggests that N-butyl-9H-Purin-6-amine could be used as a building block for creating functional surfaces, molecular electronics, and sensors.

Furthermore, the incorporation of adenine moieties into polymer backbones has led to the development of novel "DNA-mimicking" materials. nih.gov These adenine-containing polymers can exhibit unique properties, such as forming multibilayer structures and providing biocompatible surfaces. nih.govrsc.org Introducing N-butyl-9H-Purin-6-amine into polyimides or other high-performance polymers could create materials with tailored thermal properties, shape-memory effects, and specific surface interactions. rsc.orgresearchgate.net

| Potential Application Area | Underlying Principle | Prospective Function of N-butyl-9H-Purin-6-amine |

|---|---|---|

| Functional Surfaces | Self-assembly on substrates (e.g., graphite) | Forms ordered monolayers for molecular electronics or sensor applications. acs.orgrsc.org |

| Biocompatible Materials | Incorporation into polymer backbones | Creates adenine-rich surfaces that can modulate protein adsorption and cell adhesion. nih.gov |

| Shape-Memory Polymers | Formation of physical cross-links via hydrogen bonding | Acts as a functional monomer to create reversible, thermally-responsive materials. rsc.org |